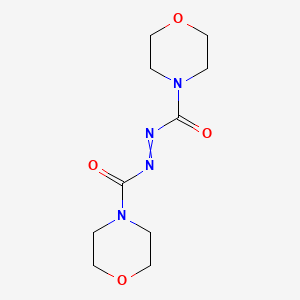
Ruthenium(III) nitrosylnitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ruthenium(III) nitrosylnitrate, also known as ruthenium nitrosyl nitrate, is a coordination complex of ruthenium. It is characterized by the presence of nitrosyl (NO) and nitrate (NO₃) ligands. This compound is notable for its applications in catalysis and its ability to release nitric oxide (NO), which has significant biological and chemical implications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of nitroso nitrate;ruthenium(3+) typically involves the reaction of ruthenium trichloride with nitric acid and nitrous acid. One common method is a two-step synthesis process:
Oxidative Distillation: Ruthenium is oxidized and absorbed in nitric acid.
Nitrosylation: The resulting solution is treated with nitrosyl gas to form ruthenium nitrosyl nitrate.
Industrial Production Methods
Industrial production of nitroso nitrate;ruthenium(3+) involves similar steps but on a larger scale. The process is optimized to ensure high purity and yield, often using rotary evaporation to obtain the final product. This method is advantageous due to its simplicity, low energy consumption, and suitability for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Ruthenium(III) nitrosylnitrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligands such as nitrate can be substituted with other ligands like pyridine.
Common Reagents and Conditions
Oxidation: Often involves oxidizing agents like cerium(IV) or silver(II).
Reduction: Reducing agents such as sodium borohydride or hydrazine are commonly used.
Substitution: Ligand exchange reactions typically occur in the presence of coordinating solvents like acetonitrile
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield complexes like [RuNO(Py)₂(NO₃)₃] and [RuNO(Py)₃(NO₃)(OH)] .
Applications De Recherche Scientifique
Ruthenium(III) nitrosylnitrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various ruthenium-based catalysts.
Biology: Acts as a nitric oxide donor, which is crucial in studying NO-related biological processes.
Mécanisme D'action
The mechanism by which nitroso nitrate;ruthenium(3+) exerts its effects is primarily through the release of nitric oxide (NO). This release can be triggered by light (photoinduced) or by chemical reduction. NO interacts with various molecular targets, including enzymes and receptors, leading to diverse biological effects such as vasodilation, neurotransmission, and immune response modulation .
Comparaison Avec Des Composés Similaires
Ruthenium(III) nitrosylnitrate can be compared with other ruthenium nitrosyl complexes:
Ruthenium nitrosyl chloride: Similar in structure but contains chloride ligands instead of nitrate.
Ruthenium nitrosyl sulfate: Contains sulfate ligands and is used in different catalytic applications.
Ruthenium nitrosyl acetate: Features acetate ligands and is studied for its unique reactivity.
These compounds share the ability to release NO but differ in their ligand environments, which influences their reactivity and applications.
Propriétés
IUPAC Name |
nitroso nitrate;ruthenium(3+) |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/N2O4.Ru/c3-1-6-2(4)5;/q;+3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZMZOGDHKPTVMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N(=O)O[N+](=O)[O-].[Ru+3] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
N2O4Ru+3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-butyl (1S)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B8007514.png)
![5-chloro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B8007522.png)
![endo-8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane](/img/structure/B8007524.png)

![Ethyl (1R,3R,4R)-rel-2-Boc-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B8007535.png)

![tert-butyl (1R,4S)-5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B8007548.png)
![(S)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B8007561.png)


